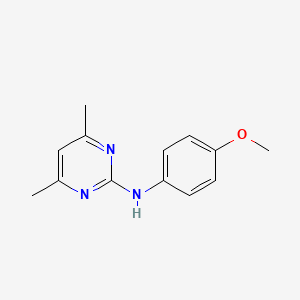

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 4 and 6 of the pyrimidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidine-2-amine and 4-methoxyaniline.

Coupling Reaction: The 4,6-dimethylpyrimidine-2-amine is reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Alkylation Reactions

The primary amino group undergoes alkylation with alkyl halides under mild basic conditions. This reaction typically proceeds via an S<sub>N</sub>2 mechanism, forming secondary or tertiary amines.

Example :

Reaction with methyl iodide in the presence of potassium carbonate yields N-methylated derivatives.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-(4-Methoxyphenyl)-N,4,6-trimethylpyrimidin-2-amine |

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides. This reaction is facilitated by bases like triethylamine to neutralize HCl byproducts.

Example :

Acetylation with acetyl chloride produces N-acetyl derivatives.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RT | N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-ylacetamide |

Condensation Reactions

The amino group participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.

Example :

Condensation with benzaldehyde under acidic conditions yields a Schiff base.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | HCl (cat.), ethanol, reflux | N-(4-Methoxyphenyl)-4,6-dimethylpyrimidin-2-ylidenebenzylamine |

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at the 5-position due to electron-donating methyl groups. Reactions include nitration and sulfonation under controlled conditions.

Example :

Nitration with nitric acid-sulfuric acid mixture introduces a nitro group.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hours | 5-Nitro-N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |

Demethylation of Methoxy Group

The 4-methoxyphenyl group can undergo demethylation under strong acidic or reducing conditions to form a phenolic derivative.

Example :

Treatment with hydrobromic acid (HBr) in acetic acid removes the methyl group.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 48% HBr | AcOH, reflux, 6 hours | N-(4-Hydroxyphenyl)-4,6-dimethylpyrimidin-2-amine |

Coordination with Metal Ions

The amino and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Fe(III)), forming stable complexes.

Example :

Reaction with

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, show promising antitumor properties. For instance, studies have demonstrated that pyrimidine derivatives can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Specific compounds have been reported to exhibit significant inhibition of tumor growth in preclinical models, suggesting that this compound could be a lead compound in developing new anticancer agents .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Research has shown that similar pyrimidine derivatives can inhibit key enzymes involved in various metabolic pathways. For example, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

Biological Research

Biological Activity

The biological activity of this compound extends to antimicrobial properties. Preliminary studies indicate that related compounds exhibit significant antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these derivatives has been reported around 256 µg/mL, indicating their potential as antimicrobial agents .

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The unique structural features of the compound allow it to bind effectively to these targets, potentially modulating their activity or inhibiting their function. This characteristic is particularly valuable in drug development, where specificity can lead to reduced side effects .

Materials Science

Development of Advanced Materials

The structural properties of this compound make it a candidate for use in materials science. Its unique chemical framework could facilitate the development of advanced materials such as organic semiconductors and polymers. These materials have applications in electronics and photonics, where the electronic properties of organic compounds are leveraged for device fabrication .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on VEGFR-2 inhibitors | Compounds similar to this compound showed significant inhibition of tumor growth in mouse models | Anticancer drug development |

| Antimicrobial activity assessment | Derivatives exhibited MIC values indicating effectiveness against bacterial pathogens | Potential antimicrobial agent |

| Enzyme inhibition research | Similar compounds inhibited acetylcholinesterase activity | Neurodegenerative disease treatment |

作用机制

The mechanism of action of N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway it controls. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

相似化合物的比较

N-(4-methoxyphenyl)-2-aminopyrimidine: Similar structure but lacks the methyl groups at positions 4 and 6.

4,6-dimethyl-2-aminopyrimidine: Similar structure but lacks the methoxyphenyl group.

N-(4-methoxyphenyl)-4-methylpyrimidin-2-amine: Similar structure but has only one methyl group at position 4.

Uniqueness: N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is unique due to the presence of both the methoxyphenyl group and the two methyl groups at positions 4 and 6. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the methyl groups contribute to its stability and reactivity.

生物活性

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and two methyl groups at positions 4 and 6. This unique structure may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound has shown potential as an inhibitor of various biological pathways, which can be summarized as follows:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to increased levels of neurotransmitters, potentially improving cognitive function .

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For instance, it has been shown to induce apoptosis in specific cancer cell lines by modulating CDK9 activity .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, showcasing its potential as an antibacterial agent .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Case Studies

- Anticancer Research : In a study focusing on pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated significant anti-proliferative effects by inhibiting CDK9, leading to reduced phosphorylation of retinoblastoma protein (Rb) and subsequent apoptosis in cancer cells .

- Neurodegenerative Disease Models : The compound was evaluated in models for Alzheimer's disease where it inhibited AChE activity, leading to enhanced cognitive functions in treated animals. This suggests its potential utility as a therapeutic agent in neurodegenerative conditions .

- Antibacterial Activity Assessment : The compound's efficacy against gram-positive and gram-negative bacteria was tested using various assays, revealing promising results that support further exploration for antibacterial applications .

属性

IUPAC Name |

N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXCCRCTIXSUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。